molecular formula C18H19N3O4S B10928708 4-hydroxy-5-{(1E)-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanimidoyl}-2H-1,3-thiazine-2,6(3H)-dione

4-hydroxy-5-{(1E)-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanimidoyl}-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10928708
M. Wt: 373.4 g/mol
InChI Key: COHNJJJKTGVUSA-UHFFFAOYSA-N
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Description

4-HYDROXY-5-{[4-(PIPERIDINOCARBONYL)PHENYL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex organic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes a thiazine ring, a piperidine moiety, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-5-{[4-(PIPERIDINOCARBONYL)PHENYL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multiple steps:

    Formation of the Thiazine Ring: The initial step involves the formation of the thiazine ring. This can be achieved by reacting a suitable precursor, such as 2-aminothiophenol, with a carbonyl compound under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction. This involves reacting the thiazine intermediate with a piperidine derivative in the presence of a base.

    Attachment of the Phenyl Group: The phenyl group is attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and phenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies indicate that it may have anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of 4-HYDROXY-5-{[4-(PIPERIDINOCARBONYL)PHENYL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE: A simpler analog without the piperidine and phenyl groups.

    5-ACETYL-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE: A derivative with an acetyl group instead of the piperidine and phenyl moieties.

Uniqueness

The uniqueness of 4-HYDROXY-5-{[4-(PIPERIDINOCARBONYL)PHENYL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE lies in its complex structure, which combines multiple functional groups. This complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

6-hydroxy-5-[C-methyl-N-[4-(piperidine-1-carbonyl)phenyl]carbonimidoyl]-1,3-thiazine-2,4-dione

InChI

InChI=1S/C18H19N3O4S/c1-11(14-15(22)20-18(25)26-17(14)24)19-13-7-5-12(6-8-13)16(23)21-9-3-2-4-10-21/h5-8,24H,2-4,9-10H2,1H3,(H,20,22,25)

InChI Key

COHNJJJKTGVUSA-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)C(=O)N2CCCCC2)C3=C(SC(=O)NC3=O)O

Origin of Product

United States

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